REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:10]=[C:11]([C:18](O)=[O:19])[C:12](=[CH:16][CH:17]=1)[C:13](O)=[O:14]>C1(C)C(C)=CC=CC=1>[Cl:8][C:9]1[CH:10]=[C:11]2[C:18](=[O:19])[N:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:13](=[O:14])[C:12]2=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was collected in a Dean-Stark trap
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |